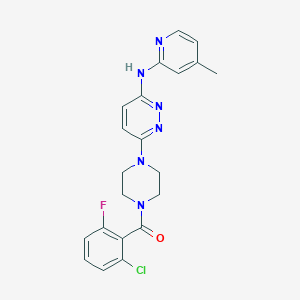
(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN6O and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a pyridazine derivative in the presence of suitable catalysts. For instance, a common method includes heating the aldehyde with 4-amino-1-phenyl-2,3-dimethyl-3-pyrazolin-5-one in ethanol, leading to the formation of the target compound with an 82% yield .
Antimicrobial Properties
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. For example, certain derivatives have been shown to inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents . The structure of the compound suggests potential interactions with microbial enzymes or cell membranes, although specific mechanisms remain to be fully elucidated.
Neuropharmacological Effects
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A related study found that certain pyridazinone derivatives exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM . This suggests that modifications to the pyridazine structure can enhance MAO-B selectivity and potency.
Table 1: Inhibitory Potency of Pyridazinone Derivatives on MAO-B
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
| T12 | 0.10 | - |
Study on MAO Inhibition
In a detailed investigation into the neuroprotective potential of pyridazinone derivatives, T6 and T3 were found to be reversible and competitive inhibitors of MAO-B. The study highlighted that these compounds were less toxic to healthy fibroblast cells compared to traditional MAO inhibitors, suggesting a favorable safety profile for potential therapeutic use .
Cytotoxicity Assessment
Cytotoxicity tests conducted on L929 fibroblast cells revealed that while T3 induced significant cell death at higher concentrations (50 and 100 µM), T6 did not exhibit cytotoxic effects even at elevated doses . This underscores T6's potential as a safer alternative in drug development.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of both chloro and fluorine substituents may enhance lipophilicity and facilitate membrane penetration, allowing for more effective interactions with target proteins involved in neurotransmitter metabolism and microbial resistance mechanisms.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-7-8-24-18(13-14)25-17-5-6-19(27-26-17)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURGJZJFLSDQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














